REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:9]=[C:8]([OH:10])[C:7]([O:11][CH3:12])=[CH:6][C:3]=1[CH:4]=[O:5].CN(C)C=O.[H-].[Na+].[NH:20]1[C:24]2[CH:25]=[CH:26][CH:27]=[CH:28][C:23]=2[N:22]=[C:21]1[CH2:29]OC1C(Cl)=CC(C=O)=C(F)C=1>>[NH:20]1[C:24]2[CH:25]=[CH:26][CH:27]=[CH:28][C:23]=2[N:22]=[C:21]1[CH2:29][O:10][C:8]1[C:7]([O:11][CH3:12])=[CH:6][C:3]([CH:4]=[O:5])=[C:2]([Cl:1])[CH:9]=1 |f:2.3|
|
Name
|
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=O)C=C(C(=C1)O)OC
|
Name
|
|
Quantity
|
89.5 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
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Name
|
|
Quantity
|
541 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
2.05 g
|
Type
|
reactant
|
Smiles
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N1C(=NC2=C1C=CC=C2)COC2=CC(=C(C=O)C=C2Cl)F
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Control Type
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UNSPECIFIED
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Setpoint
|
80 °C
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Type
|
CUSTOM
|
Details
|
The reaction was stirred at 80° C. overnight
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The reaction was concentrated in vacuo to an oil
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Type
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ADDITION
|
Details
|
Ethyl acetate was added
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Type
|
WASH
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Details
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washed with saturated sodium bicarbonate and brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried over anhydrous sodium sulfate
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Type
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FILTRATION
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Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
purified by silica gel column chromatography
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Type
|
WASH
|
Details
|
eluting with 30-70% ethyl acetate in hexane over 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
to provide a white solid (137, 1.79 g, 46%)
|
Reaction Time |
20 min |
Name
|
|
Type
|
|
Smiles
|
N1C(=NC2=C1C=CC=C2)COC2=CC(=C(C=O)C=C2OC)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |